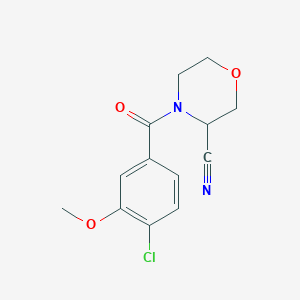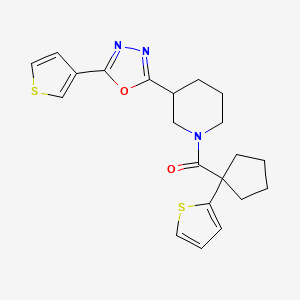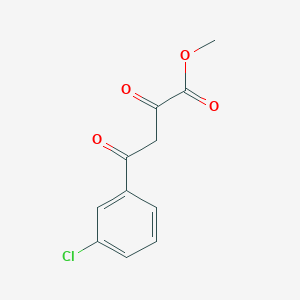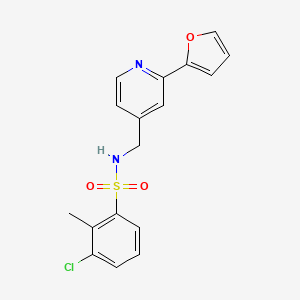
4-(4-Chloro-3-methoxybenzoyl)morpholine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chloro-3-methoxybenzoyl)morpholine-3-carbonitrile is a synthetic organic compound characterized by the presence of a morpholine ring, a chloro-substituted benzoyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-3-methoxybenzoyl)morpholine-3-carbonitrile typically involves the reaction of 4-chloro-3-methoxybenzoic acid with morpholine and a suitable nitrile source under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-3-methoxybenzoyl)morpholine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives .
Scientific Research Applications
4-(4-Chloro-3-methoxybenzoyl)morpholine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-3-methoxybenzoyl)morpholine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function through binding interactions, leading to changes in cellular pathways and biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromo-3-chlorobenzoyl)morpholine: Similar structure with a bromo group instead of a methoxy group.
4-(4-Chloro-3-nitrobenzenesulfonyl)morpholine: Contains a nitro group and a sulfonyl group instead of a methoxy group and a carbonitrile group.
Uniqueness
4-(4-Chloro-3-methoxybenzoyl)morpholine-3-carbonitrile is unique due to the combination of its chloro, methoxy, benzoyl, morpholine, and carbonitrile groups, which confer specific chemical and biological properties not found in other similar compounds .
Properties
IUPAC Name |
4-(4-chloro-3-methoxybenzoyl)morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-18-12-6-9(2-3-11(12)14)13(17)16-4-5-19-8-10(16)7-15/h2-3,6,10H,4-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQFULPMFISKHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)N2CCOCC2C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-((2-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2648746.png)
![(2E)-2-[[(4-methoxyphenyl)methylamino]methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B2648748.png)
![8-(2,4-dimethylphenyl)-1-methyl-3-(4-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2648749.png)
![9-(2H-1,3-benzodioxol-5-yl)-8-oxo-2-[4-(trifluoromethyl)phenyl]-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2648750.png)
![3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(2-ethoxyphenyl)methyl]propanamide](/img/structure/B2648754.png)
![2,2,2-trifluoro-N-[2-(trifluoromethyl)-1H-benzimidazol-7-yl]acetamide](/img/structure/B2648755.png)


![2-(Benzylsulfanyl)-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile](/img/structure/B2648758.png)
![N-(2,5-difluorophenyl)-2-{[4-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2648761.png)


![1-(2H-1,3-benzodioxol-5-yl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2648765.png)
